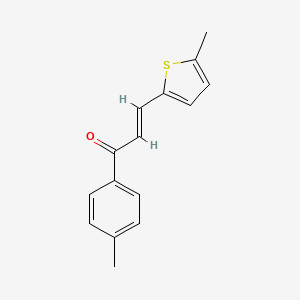

(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-2-methylpropiophenone is a radical photoinitiator (PI) molecule that can be used in the crosslinking of polymers by the exposure of UV radiation . It can be used in the development of UV curable resins for exterior coating applications .

Molecular Structure Analysis

The linear formula of 2-Hydroxy-2-methylpropiophenone is C6H5COC(CH3)2OH . It has a molecular weight of 164.20 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.533 , a boiling point of 102-103 °C/4 mmHg , and a density of 1.077 g/mL at 25 °C .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of chalcone derivatives, including compounds similar to "(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one," often involves the Claisen-Schmidt condensation reaction. This method is pivotal in producing compounds with potential for various applications due to their interesting structural properties. For instance, Salian et al. (2018) investigated the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives. These compounds were characterized using techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, highlighting the detailed molecular structure and intermolecular interactions through Hirshfeld surfaces analysis and 2D fingerprint plots (Salian et al., 2018).

Potential Applications

Conductive Polymers

Chalcone derivatives and similar thiophene-containing compounds have been investigated for their potential use in conductive polymers. The structural properties, such as coplanarity and conjugation, significantly impact their electronic and optical properties, making them suitable for applications in organic electronics and photonics. For example, studies on polythiophenes and their derivatives have explored their binding capabilities and how their molecular structure affects their conductive properties, suggesting their potential in developing advanced materials for electronic devices (Carreon et al., 2014).

Antipathogenic Properties

Some studies have focused on the antipathogenic activities of thiourea derivatives, which are structurally related to the compound . These compounds have been tested for their interactions with bacterial cells, including their ability to inhibit biofilm formation, a critical factor in developing resistance to conventional antibiotics. For instance, Limban et al. (2011) synthesized and tested various acylthioureas for their antipathogenic activity, demonstrating the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-11-3-6-13(7-4-11)15(16)10-9-14-8-5-12(2)17-14/h3-10H,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWLOWMSMPRAU-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)

![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)

![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)

![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)

![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)